1-(2-Fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid, also known as FMME, is a chemical compound that belongs to the class of pyrrole carboxylic acids. It is a potential drug candidate that has been extensively studied for its therapeutic properties.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques
The compound has been synthesized through various chemical reactions. For example, Pimenova et al. (2003) described the synthesis of a structurally related compound using reactions of pentafluoroacetophenone with dimethyl oxalate and subsequent reactions with aniline and o-phenylenediamine (Pimenova, E. V., et al., 2003).
Chemical Properties and Reactions
Various studies have explored the chemical properties and reactions of related compounds. For instance, Burns and Hagaman (1993) investigated the molecular structure and hydrogen bonding in monofluorinated small molecules, which are closely related to the compound (Burns, J., & Hagaman, E., 1993).
Biomedical Analysis and Applications
Fluorophore Characteristics
Hirano et al. (2004) discussed a novel fluorophore derived from a related compound, highlighting its strong fluorescence and stability in a wide pH range, useful for biomedical analysis (Hirano, J., et al., 2004).
Synthesis of Radiotracers
Katoch-Rouse and Horti (2003) synthesized a radiotracer for studying cannabinoid receptors, demonstrating the application of structurally similar compounds in neuroimaging (†. R. Katoch-Rouse & Horti, A., 2003).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Egawa et al. (1984) synthesized derivatives of naphthyridine-carboxylic acids, similar to the compound of interest, and evaluated their antimicrobial activity (Egawa, H., et al., 1984).
Miscellaneous Applications
Synthesis of Novel Compounds
Wu et al. (2018) isolated new furan-carboxylic acids from plant roots, demonstrating diverse applications in natural product chemistry (Wu, Y., et al., 2018).
Synthesis of Schiff Bases
Puthran et al. (2019) synthesized Schiff bases using a structurally related compound, which showed significant antimicrobial activity (Puthran, D., et al., 2019).
properties
IUPAC Name |
1-(2-fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-15(19(22)23)11-18(13-6-5-7-14(10-13)24-2)21(12)17-9-4-3-8-16(17)20/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIETYYHTMVQBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2F)C3=CC(=CC=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.